molecular formula C13H16N2O2S B5732677 1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5732677
M. Wt: 264.35 g/mol
InChI Key: HLRUBBZASJQKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as EDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various scientific research studies.

Mechanism of Action

EDMP exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EDMP also inhibits the activity of protein kinase B (AKT), a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EDMP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EDMP also reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

EDMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity towards its target enzymes and proteins. However, EDMP has certain limitations such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on EDMP. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of EDMP. Another area of research is the investigation of the potential role of EDMP in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders. Furthermore, the development of more potent and selective EDMP analogs could also be an area of future research.
Conclusion:
In conclusion, EDMP is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanisms of action of EDMP and its potential role in the treatment of various diseases.

Synthesis Methods

The synthesis of EDMP involves the reaction of 4-ethylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction yields EDMP as a white crystalline solid with a melting point of 110-112°C.

Scientific Research Applications

EDMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. EDMP has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-12-5-7-13(8-6-12)18(16,17)15-11(3)9-10(2)14-15/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRUBBZASJQKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)sulfonyl-3,5-dimethylpyrazole

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